Salicylhydroxamic Acid

描述

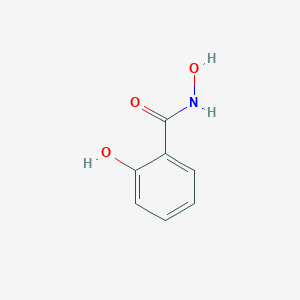

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBROZNQEVUILML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075365 | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylhydroxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-73-6 | |

| Record name | Salicylhydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of Salicylhydroxamic Acid

Established Synthetic Pathways for Salicylhydroxamic Acid

This compound (SHA) is a key chemical compound with a range of applications, and its synthesis has been a subject of considerable study. The most established and widely utilized method for its preparation involves the reaction of an ester, typically methyl salicylate (B1505791), with hydroxylamine (B1172632). This pathway is favored for its relative simplicity and the availability of starting materials.

Methyl Salicylate-Hydroxylamine Coupling Reactions

The fundamental approach to synthesizing this compound is through the coupling reaction between methyl salicylate and hydroxylamine. colab.wsresearchgate.net This reaction is typically carried out in a basic medium. The process begins with the preparation of a hydroxylamine solution, often from hydroxylamine hydrochloride and a base like sodium hydroxide (B78521), which is then reacted with methyl salicylate. nih.govresearchgate.net

One common procedure involves adding hydroxylamine hydrochloride to a solution of sodium hydroxide in water, which is then cooled. nih.govresearchgate.net Methyl salicylate is subsequently added in portions with vigorous stirring to ensure complete dissolution. nih.govresearchgate.net The mixture is typically allowed to stand for a period, which can range from hours to several days, to facilitate the reaction. nih.govresearchgate.net Following the reaction period, the solution is acidified, commonly with an acid like sulfuric acid, to precipitate the this compound. nih.govresearchgate.net The resulting precipitate is then filtered, washed, and can be recrystallized to obtain a purified product. nih.gov

The reaction can also be performed using a two-step process where methyl salicylate is first synthesized via the esterification of salicylic (B10762653) acid with methanol (B129727), followed by the coupling reaction with hydroxylamine. researchgate.net

Optimized Reaction Conditions and Yield Enhancement

To address issues such as caking, difficult dispersion, and low utilization of hydroxylamine hydrochloride in aqueous systems, the use of an organic solvent and a phase transfer catalyst has been introduced. Current time information in Bangalore, IN. This method involves adding a phase transfer catalyst and an alkali to a hydroxylamine hydrochloride aqueous solution in the presence of an organic solvent and water. Current time information in Bangalore, IN. After uniform stirring, methyl salicylate is added. Current time information in Bangalore, IN. The reaction is then followed by acidification to obtain the final product. Current time information in Bangalore, IN.

The table below summarizes various reaction conditions and the corresponding yields reported in the literature.

| Base | Solvent System | Phase Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Hydroxide | Methanol/Water | Tween-80 | 40 | 3 | 73.9 | Current time information in Bangalore, IN. |

| Sodium Hydroxide | Ethanol/Water | Tween-80 | 50 | 4 | 82.6 | Current time information in Bangalore, IN. |

| Potassium Hydroxide | Methanol/Water | OP-10 | 50 | 3 | 70.3 | Current time information in Bangalore, IN. |

| Sodium Hydroxide | Methanol/Water | None | 50 | 4 | 68.2 | Current time information in Bangalore, IN. |

| Sodium Hydroxide | Water | None | Room Temp | 14 days | - | nih.gov |

| Sodium Hydroxide | Water | None | Room Temp | 36 hours | - | researchgate.net |

Synthesis of this compound Derivatives

The core structure of this compound can be modified to produce a variety of derivatives with tailored properties. These modifications often involve the introduction of substituents onto the aromatic ring or the hydroxamic acid functional group.

Halogen-Substituted Salicylhydroxamic Acids

Halogen-substituted salicylhydroxamic acids are an important class of derivatives. The synthesis of these compounds typically begins with the corresponding halogen-substituted salicylic acid. For instance, 5-iodothis compound can be synthesized from 5-iodosalicylic acid. umich.edu The process involves first converting the 5-iodosalicylic acid to its methyl ester, methyl 5-iodosalicylate, through a reaction with methanol, trimethyl orthoformate, and sulfuric acid. This is followed by a reaction with hydroxylamine. umich.edu

Similarly, other halogenated derivatives, such as 3-bromo-5-chlorothis compound, can be prepared. pw.edu.pl These halogenated salicylhydroxamic acids can then be used as precursors for the synthesis of other compounds, like benzoxazolone derivatives, through reactions with reagents such as ethyl chloroformate. pw.edu.pl The synthesis of halogen-substituted salicylhydroximate copper(II) metallacrowns has also been reported, starting from the corresponding salicylhydroxamic acids. colab.wsresearchgate.netbohrium.com

N-Substituted Hydroxamic Acid Analogues

The synthesis of N-substituted this compound analogues allows for further diversification of the chemical structure. A general method for preparing N-substituted salicylhydroxamic acids involves the conversion of readily available salicylic acid derivatives. researchgate.net These N-substituted analogues can then serve as intermediates in the synthesis of other heterocyclic compounds, such as 1,2-benzisoxazolin-3-ones, through cyclization reactions. researchgate.net

A notable example is the synthesis of N-aryl salicylamides that incorporate a hydroxamic acid moiety at the 5-position of the salicylic acid core. nih.gov These compounds have been developed as dual inhibitors of certain biological targets. nih.gov The synthesis of N-substituted aromatic amides of salicylic acid can also be achieved through the direct reaction of primary amines with salicylic acid in the presence of a dehydrating agent like phosphorus trichloride (B1173362) in an inert organic solvent. doaj.org

Hybrid Compounds and Multifunctional Drug Design

This compound and its derivatives are valuable scaffolds in the design of hybrid compounds and multifunctional drugs. This approach involves combining the structural features of this compound with other pharmacophores to create molecules with multiple biological activities.

For example, hybrid molecules have been designed and synthesized by combining key elements from farnesylthiosalicylic acid and hydroxamic acid. nih.gov These hybrids have shown potential as dual inhibitors for cancer-related signaling pathways and histone deacetylases. nih.gov In another application, a series of salicylamide (B354443) derivatives were designed as multifunctional agents for the potential treatment of Alzheimer's disease, exhibiting properties such as cholinesterase inhibition and antioxidant activity. nih.gov

The design of multifunctional hybrid anticancer agents has also explored the use of hydroxamic acids. researchgate.net The ability of the hydroxamic acid moiety to chelate metal ions is a key feature that is leveraged in the design of these compounds. researchgate.net The structural features of compounds related to this compound have been shown to influence nucleic acid synthesis, highlighting their potential in therapeutic design. ias.ac.in

Incorporation into Polymeric and Supramolecular Structures

The unique chemical properties of this compound (SHAM), particularly its ability to form strong hydrogen bonds and chelate metal ions, have made it a valuable component in the design of advanced polymeric and supramolecular architectures. Researchers have successfully integrated SHAM into various polymer systems to create materials with tailored structural and adhesive functionalities.

This compound-Containing Polymers for Structural Applications

The incorporation of this compound into polymer backbones has been investigated as a novel strategy for developing high-performance structural adhesives. rsc.org Studies have demonstrated the feasibility of preparing SHAM-containing polymers using backbones such as hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) or methoxyethyl acrylate (B77674) (MEA). rsc.org These polymers, when blended with polyvinylidene fluoride (B91410) (PVDF), exhibit significant adhesion to a variety of substrates, including glass, metal, and other polymeric surfaces. rsc.org

The adhesive properties of these polymers are largely attributed to the extensive hydrogen-bonding capabilities of the SHAM moiety. rsc.orgresearchgate.net In polymers with a HEMA backbone, the terminal hydroxyl group of HEMA, which can act as both a hydrogen bond donor and acceptor, contributes to strong adhesion even without the addition of PVDF. rsc.orgresearchgate.netrsc.org Conversely, MEA-based polymers, which lack a hydrogen bond donor, require the presence of PVDF to enhance their cohesive properties. rsc.orgresearchgate.netrsc.org The adhesion strength of these materials is also directly influenced by the concentration of SHAM, with higher SHAM content leading to improved adhesive performance, achieving lap shear adhesion strengths as high as 4.8 MPa. rsc.orgresearchgate.net

An aging study revealed that while the adhesive joints showed no loss in strength over 25 days in a dry environment, their performance diminished by 80% after 48 hours of water immersion, likely due to the hydrophilic and physically crosslinked nature of the adhesive. rsc.orgresearchgate.net Despite this, SHAM-containing adhesives have demonstrated superior performance compared to some catechol-containing adhesives and conventional epoxy glues, positioning them as a promising new class of adhesive molecules for structural applications. rsc.orgresearchgate.net

Table 1: Adhesive Properties of this compound (SHAM)-Containing Polymers

| Polymer Backbone | Additive | Key Feature | Lap Shear Adhesion Strength (Sadh) | Reference |

| Hydroxyethyl methacrylate (HEMA) | None | HEMA's terminal hydroxyl group acts as H-bond donor and acceptor. | Strong adhesion | rsc.org, rsc.org, researchgate.net |

| Methoxyethyl acrylate (MEA) | Polyvinylidene fluoride (PVDF) | PVDF provides H-bond acceptors to increase cohesive property. | > 0.9 MPa on glass, metal, and polymeric surfaces | rsc.org |

| HEMA/MEA | Increased SHAM content | Higher SHAM content enhances adhesive properties. | Up to 4.8 MPa | rsc.org, researchgate.net |

Bio-inspired Adhesive Molecule Design

The design of bio-inspired adhesives has often drawn inspiration from the remarkable adhesive properties of mussel adhesive proteins, which rely on the amino acid L-3,4-dihydroxyphenylalanine (DOPA) and its catechol side chain. rsc.org Catechol's ability to engage in a wide range of interfacial interactions, such as hydrogen bonding, π-π stacking, and metal ion coordination, allows for strong adhesion to diverse surfaces. rsc.org this compound has emerged as a promising alternative, demonstrating comparable adhesive capabilities. researchgate.net

Structurally similar to catechol, SHAM can also participate in hydrogen bonding, π-π interactions, and cation-π interactions. researchgate.net This mimicry of natural adhesive molecules has led to the development of SHAM-containing adhesives with strong, wet adhesion to various surfaces, including glass, titanium, and polystyrene. researchgate.netacs.org A key advantage of SHAM over catechol is its superior stability in basic environments. acs.org While catechol undergoes irreversible oxidation at high pH, leading to a loss of adhesive function, SHAM's adhesive properties can be reversibly switched by altering the pH. acs.org The work of adhesion of SHAM-based adhesives can decrease by up to 98% at higher pH and be fully restored upon returning to a lower pH. researchgate.netacs.org This pH-responsive behavior is attributed to the deprotonation of the SHAM molecule, a phenomenon confirmed by density functional theory calculations. acs.org

Photochemical Transformations and Degradation Pathways

The study of the photochemical behavior of this compound is crucial for understanding its stability and potential degradation mechanisms under UV irradiation. Research in this area has focused on identifying the primary photochemical reactions, the resulting photoproducts, and the influence of the surrounding environment on these processes.

UV Laser-Induced Photodecomposition Mechanisms and Radical Formation

Exposure of this compound to UV laser radiation induces its photodecomposition through several key mechanisms. globalauthorid.commdpi.com A primary step in the photolysis of aromatic hydroxamic acids, including SHAM, is the scission of the N-O bond. mdpi.comresearchgate.netnih.gov This bond cleavage is a critical event in the formation of several photoproducts. mdpi.comnih.gov Another significant pathway involves the cleavage of the C-N bond. mdpi.comresearchgate.netnih.gov

The photodegradation of SHAM can be influenced by the presence of other reactive species. In UVA-B/H2O2 and UVA-B/peroxodisulfate (PDS) systems, direct photolysis of SHAM is the dominant degradation pathway. researchgate.net The ionization state of the SHAM molecule also plays a critical role in its photochemical destruction, with the deprotonated form exhibiting higher photoreactivity. bg.ac.rs

Identification of Novel Photoproducts and Reaction Channels

The photoproducts of this compound degradation vary depending on the experimental conditions, such as the medium in which the photolysis occurs. In an argon matrix, the main photolysis product identified through broadband UV irradiation is o-hydroxyphenylisocyanate. mdpi.comresearchgate.netnih.gov However, when photolysis is conducted in a methanol-water solution, the primary product is salicylamide. mdpi.comnih.gov

More detailed studies using tunable UV laser radiation and FTIR spectroscopy have identified four pairs of co-products resulting from the photolysis of SHAM in an argon matrix. mdpi.comresearchgate.netsciprofiles.com These include complexes of o-hydroxyphenylisocyanate with water (C₆H₄(OH)NCO⋯H₂O), a nitrene intermediate with water (C₆H₄(OH)C(O)N⋯H₂O), catechol with isocyanic acid (C₆H₄(OH)₂⋯HNCO), and o-aminophenol with carbon monoxide (C₆H₄(OH)NHOH⋯CO). mdpi.comresearchgate.netsciprofiles.com The formation of the first three complexes is initiated by the scission of the N-O bond, while the formation of the o-aminophenol-CO complex results from the cleavage of the C-N bond. mdpi.comnih.gov In aqueous solutions under simulated solar light, the photolysis of SHAM-related compounds can lead to a wide array of over 40 photoproducts, including dihydroxycyclopentadienic acid and various carbonyl and carboxylic acid derivatives. nih.gov Furthermore, ozonation of this compound wastewater has been shown to degrade it into salicylic acid and hydroxylamine, which then further break down into catechol, maleic acid, and eventually smaller organic acids, carbon dioxide, and water. nih.gov

Table 2: Photoproducts of this compound (SHA) Degradation

| Condition | Primary Photoproduct(s) | Other Identified Products/Complexes | Reference |

| Argon Matrix (Broad-band UV) | o-Hydroxyphenylisocyanate | - | researchgate.net, nih.gov, mdpi.com |

| Methanol-Water Solution | Salicylamide | - | nih.gov, mdpi.com |

| Argon Matrix (Tunable UV Laser) | C₆H₄(OH)NCO⋯H₂O, C₆H₄(OH)C(O)N⋯H₂O, C₆H₄(OH)₂⋯HNCO, C₆H₄(OH)NHOH⋯CO | - | researchgate.net, mdpi.com, sciprofiles.com |

| Aqueous Solution (Simulated Solar Light) | Dihydroxycyclopentadienic acid | Numerous carbonyl and carboxylic acid derivatives | nih.gov |

| Ozonation of Wastewater | Salicylic acid, Hydroxylamine | Catechol, Maleic acid, Small molecular organic acids, CO₂, H₂O | nih.gov |

Coordination Chemistry and Metallobiochemistry of Salicylhydroxamic Acid

Ligand Properties and Coordination Modes

Salicylhydroxamic acid (H₃shi) is recognized for its strong coordination capabilities and multiple ways it can bind to metal ions. nih.gov This versatility allows it to form five- or six-membered rings and various mono-, di-, and multinuclear compounds. nih.gov

Bidentate Chelation of Deprotonated Hydroxamates

A predominant feature of this compound's interaction with metal ions is its function as a bidentate ligand, particularly after deprotonation. heraldopenaccess.usresearchdirections.org The deprotonated form, salicylhydroxamate, typically binds to metal ions through two oxygen atoms, creating a stable five-membered ring. heraldopenaccess.usheraldopenaccess.usuitm.edu.my This chelation involves the carbonyl oxygen and the deprotonated hydroxyl group of the hydroxamic acid moiety. uitm.edu.my The formation of these stable chelates is a fundamental aspect of its coordination chemistry. heraldopenaccess.usuitm.edu.my

In its singly deprotonated state (H₂shi⁻), where only the oxime oxygen is deprotonated, this compound can still act as a bidentate ligand, forming two five-membered chelate rings through the oxime and carbonyl oxygen atoms. iucr.org It can also bind in a monodentate fashion through the oxime oxygen. iucr.org

Role of Oxygen and Nitrogen Donor Atoms in Complex Formation

This compound possesses both oxygen and nitrogen atoms that can potentially donate electrons to form coordinate bonds with metal ions. heraldopenaccess.usresearchdirections.orgheraldopenaccess.us However, spectral studies and computational analyses have provided clear insights into the primary mode of coordination.

Infrared (IR) spectroscopy of metal complexes with this compound shows a shift in the carbonyl (C=O) stretching frequency to a lower wavenumber and the disappearance of the hydroxyl (O-H) band. chemicalbook.com This indicates that the bonding of the salicylhydroxamate to the metal occurs through the oxygen atoms of both the carbonyl and hydroxyl groups. chemicalbook.com This (O, O) coordination is the most common mode of chelation. chemicalbook.comresearchgate.net

Computational studies, specifically density functional theory (DFT), have further confirmed this. nih.gov These calculations have shown that salicylhydroxamate binds to the uranyl ion (UO₂²⁺) via the hydroxamic acid oxygen atoms, rather than through the phenolic oxygen and the nitrogen atom. nih.gov While the nitrogen atom is part of the hydroxamic acid functional group, it is the oxygen atoms that are primarily involved in the formation of stable metal complexes. heraldopenaccess.usresearchdirections.orgheraldopenaccess.uschemicalbook.com

Formation and Characterization of Metal Complexes

The ability of this compound to form complexes with a wide range of metal ions has been extensively studied. These complexes are typically characterized using various analytical techniques, including elemental analysis, spectral methods (FT-IR, UV-Vis), thermogravimetric analysis (TGA), and magnetic susceptibility measurements. chemicalbook.comresearchbib.com

Complexes with Biologically Relevant Transition Metal Ions (e.g., Fe(III), Cu(II), Ni(II), Co(II), Mn(II), Zn(II))

This compound readily forms stable complexes with several biologically important transition metal ions. jcsp.org.pk The stability of these complexes generally follows the order: Fe(III) >> Cu(II) > Ni(II) ≈ Zn(II). nih.govresearchgate.net

Iron(III): this compound shows a particularly high affinity for iron(III), forming highly stable complexes. jcsp.org.pknih.govresearchgate.net Studies indicate the formation of a 1:2 molar ratio complex between iron(III) and this compound (SHA). chemicalbook.comresearchbib.com The resulting complex, [Fe(SHA)₂Cl₂]₂H₂O, is proposed to have an octahedral geometry. chemicalbook.comresearchbib.com The high stability of Fe(III)-salicylhydroxamate complexes is a key reason for investigating its potential in treating iron overload conditions. jcsp.org.pk

Copper(II): Copper(II) also forms very stable 1:1 and 2:1 complexes with this compound. jcsp.org.pk Potentiometric studies have been used to determine the formation constants of these complexes. researchgate.net

Nickel(II), Cobalt(II), and Manganese(II): this compound forms complexes with these metal ions as well. chemicalbook.comresearchbib.comjcsp.org.pk For instance, cobalt(II) forms a 1:2 complex, [Co(SHA)₂]H₂O, which is suggested to have a tetrahedral geometry. chemicalbook.comresearchbib.com In contrast, manganese(II) forms a 1:1 complex, [Mn(SHA)Cl·H₂O]H₂O, with a proposed square pyramidal geometry. chemicalbook.comresearchbib.com The stability of Ni(II) complexes is comparable to that of Zn(II) complexes. nih.govresearchgate.net

Zinc(II): Zinc(II) forms complexes with this compound, and their stability is similar to that of Ni(II) complexes. nih.govresearchgate.net

The formation of these metal complexes is often indicated by a change in color and can be monitored by UV-Vis spectroscopy, which shows characteristic maximum absorbance wavelengths (λmax) for each metal-ligand complex. chemicalbook.comresearchbib.com

Table 1: Stability Constants (log β) of Divalent Transition Metal Complexes with this compound

Mixed Ligand and Ternary Complexes

This compound can also participate in the formation of mixed ligand or ternary complexes, where it is coordinated to a metal ion along with another ligand. tsijournals.comacs.org These systems have been investigated using potentiometric techniques to determine their stability constants. tsijournals.comacs.org

Studies have explored the formation of ternary complexes with metal ions like Cu(II), Co(II), Ni(II), Fe(III), and Al(III), using this compound as a primary ligand and other ligands such as benzohydroxamic acid, amino acids, peptides, or 1,10-phenanthroline (B135089) as secondary ligands. researchgate.nettsijournals.comresearchgate.netajol.info The formation of these ternary complexes often occurs in a stepwise manner. researchgate.nettsijournals.com For instance, in some Cu(II) systems, this compound first binds to the metal ion, followed by the ligation of the secondary ligand. researchgate.net The stability of these ternary complexes has been evaluated and compared to that of the corresponding binary complexes. tsijournals.comacs.org

Complexation with Actinide Elements (e.g., Uranium(VI))

The complexation of this compound with actinide elements, particularly uranium(VI), has been a subject of interest, partly due to its relevance in nuclear fuel reprocessing. researchdirections.orgjcsp.org.pk Studies using time-resolved laser-induced fluorescence spectroscopy (TRLFS) and UV-Vis spectroscopy have been employed to investigate the formation and stability of uranyl(VI)-salicylhydroxamate complexes. researchgate.netresearchgate.net

In the uranium(VI)-salicylhydroxamate system, the formation of both 1:1 and 1:2 (metal:ligand) complexes has been identified. researchgate.netresearchgate.net The stability constants for these complexes have been determined, with a log β₁₁₁ value of approximately 17.34 for the 1:1 complex and a log β₁₂₂ value of around 35.0 for the 1:2 complex. researchgate.net The complexation is characterized by an increase in absorption and a blue shift in the absorption maxima compared to the free uranyl ion. researchgate.net

Biological Roles in Metal Ion Sequestration and Transport

This compound and its derivatives play a significant role in the biological cycling of metal ions, particularly iron. Their strong chelating ability makes them effective agents for sequestering and transporting these essential micronutrients.

Siderophore Activity and Microbial Iron Acquisition

In the microbial world, iron is a critical but often scarce resource due to its low solubility in aerobic environments. To overcome this limitation, many microorganisms, including bacteria and fungi, synthesize and secrete low-molecular-weight, high-affinity iron-chelating compounds known as siderophores. nih.govnih.gov Hydroxamic acids, the functional group present in this compound, are one of the primary classes of siderophores. frontiersin.orgkyoto-u.ac.jp

These molecules function by solubilizing ferric iron (Fe³⁺) from mineral phases in the environment. heraldopenaccess.us Once the siderophore-iron complex is formed, it is recognized by specific receptors on the microbial cell surface and actively transported into the cell. frontiersin.orgkyoto-u.ac.jp Inside the cell, the iron is released from the siderophore and utilized in various metabolic processes. heraldopenaccess.us The ability of hydroxamates to bind ferric ions with high affinity has led nature to evolve entire families of these compounds for iron acquisition in bacteria. heraldopenaccess.us This process is not only crucial for the survival of the individual microorganism but also gives them a competitive advantage by creating an iron-depleted environment that can inhibit the growth of other microbes. beilstein-journals.org

The general mechanism of siderophore-mediated iron uptake involves:

Secretion of the siderophore by the microorganism during periods of iron starvation. nih.gov

Chelation of insoluble environmental Fe³⁺ to form a soluble siderophore-iron complex. heraldopenaccess.us

Recognition and transport of the complex across the cell membrane via specific TonB-dependent receptors (TBDRs). frontiersin.orgkyoto-u.ac.jp

Intracellular release of iron for metabolic use. heraldopenaccess.us

Iron Binding Compounds in Cellular Respiration

Iron is a fundamental component of various proteins essential for cellular respiration, including cytochromes and iron-sulfur proteins involved in electron transport. heraldopenaccess.ussemanticscholar.org As potent iron-binding agents, hydroxamates like this compound (often abbreviated as SHAM) can influence these processes. heraldopenaccess.us

This compound is widely recognized as an inhibitor of the alternative oxidase (AOX) pathway in the mitochondrial electron transport chain of plants, some fungi, and protists. heraldopenaccess.usebi.ac.ukwikipedia.org The AOX pathway acts as a "short circuit" to the main cytochrome pathway, dissipating electrons with a reduced production of ATP. heraldopenaccess.uswikipedia.org By blocking this alternative route, SHAM forces electrons through the conventional cytochrome pathway, allowing researchers to study its function in isolation. heraldopenaccess.uswikipedia.org This inhibitory action is particularly critical in organisms like Trypanosoma brucei, the parasite responsible for African Sleeping Sickness, where the AOX pathway is the sole route for electron transport, meaning SHAM can completely halt its oxygen consumption. beilstein-journals.orgwikipedia.org

Advanced Metallacrown Synthesis and Structural Characterization

The same chelating properties that make this compound effective in biological systems also make it an exceptional ligand in coordination chemistry. It is a cornerstone in the synthesis of a fascinating class of molecules known as metallacrowns.

This compound as a Precursor for Metallamacrocyclic Architectures

This compound is a common and versatile ligand used for the self-assembly of metallacrowns, which are metallamacrocycles with a structural analogy to organic crown ethers. thermofisher.kracs.orgresearchgate.net These structures are characterized by a repeating [-M-N-O-] unit, where 'M' is a metal ion. iucr.org The deprotonated salicylhydroximate (shi³⁻) ligand acts as a bidentate chelator, readily reacting with various metal ions to form these intricate, ring-like structures. researchgate.netmdpi.com

The synthesis typically involves a one-pot reaction of this compound with one or more types of metal salts. nih.gov This method has led to a diverse family of homo- and heterometallic metallacrowns, incorporating a wide range of 3d and 4f metal ions. researchgate.netmdpi.com For instance, the reaction of this compound with manganese (Mn) and lanthanide (Ln) salts can produce 12-MC-4 type metallacrowns. mdpi.com In these structures, four Mn³⁺ ions form the periphery of the ring, which then encapsulates a central lanthanide ion. mdpi.com Similarly, researchers have synthesized Ga³⁺/Ln³⁺ metallacrowns and various structures involving nickel (Ni), copper (Cu), and vanadium (V). acs.orgnih.govnih.gov

The resulting metallamacrocyclic architectures can be further modified. By using derivatives of this compound, chemists can introduce different functional groups to the periphery of the metallacrown, enabling the creation of porous, 3D frameworks or materials with specific properties like luminescence or magnetism. acs.orgiucr.org

Enzymatic Inhibition Profiles and Mechanistic Studies

Urease Enzyme Inhibition

Salicylhydroxamic acid is recognized as a potent and irreversible inhibitor of the urease enzyme found in a variety of bacteria and plants. wikipedia.orgebi.ac.uk Its inhibitory action is central to its therapeutic applications, particularly in the context of bacterial infections.

The inhibitory power of this compound lies in its molecular structure, which bears a resemblance to urea (B33335), the natural substrate of urease. wikipedia.orgebi.ac.uk This similarity allows it to act as a competitive inhibitor. ebi.ac.uk Unlike urea, however, this compound is not hydrolyzed by the enzyme. wikipedia.orgebi.ac.uk Instead, it binds to the active site, disrupting the metabolic processes of the bacteria. wikipedia.orgebi.ac.uk The mechanism of inhibition involves the interaction of functional groups with electronegative atoms, such as oxygen, which act as ligands that chelate the nickel ions within the urease active site. nih.gov This binding forms a stable enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity. nih.gov

The inhibition of urease by this compound has significant therapeutic implications, especially in managing urinary tract infections (UTIs) caused by urease-producing bacteria like Proteus mirabilis. marksparksolutions.com Urease breaks down urea into ammonia (B1221849) and carbon dioxide, leading to an increase in urinary pH. karger.com This alkaline environment promotes the formation of struvite (magnesium ammonium (B1175870) phosphate) stones, a type of urinary calculus. marksparksolutions.comkarger.com By inhibiting urease, this compound prevents the rise in ammonia and urinary alkalinity, thereby helping to prevent the formation of these stones and, in some cases, aiding in the dissolution of existing ones. marksparksolutions.comkarger.com This non-antibiotic approach is particularly valuable in an era of increasing antimicrobial resistance. marksparksolutions.com Its potential use in combination with other agents is also being explored for infections caused by other urease-producing pathogens, such as Helicobacter pylori. nih.govnih.govresearchgate.net

Alternative Oxidase (AOX) Inhibition

In certain plants, fungi, and protists, this compound acts as an inhibitor of the alternative oxidase (AOX) enzyme within the mitochondrial electron transport chain. wikipedia.orgebi.ac.uk AOX provides a "short circuit" to the conventional cytochrome pathway, dissipating electrons with a reduced production of ATP. wikipedia.orgebi.ac.uk

The alternative oxidase offers a bypass to the main cytochrome pathway (Complexes III and IV) for the oxidation of ubiquinol (B23937). researchgate.net When QoI fungicides block the primary pathway at the quinol-oxidizing (Qo) site of Complex III, some fungi can activate AOX to maintain electron flow, albeit with lower energy conservation. researchgate.netmdpi.com this compound specifically inhibits this alternative pathway. wikipedia.orgmdpi.com It is thought that hydroxamic acids, like SHA, compete with ubiquinol for binding to the AOX protein, thereby preventing the transfer of electrons from ubiquinol to oxygen. cambridge.org By blocking AOX, this compound forces electrons through the cytochrome pathway, making it a valuable tool for studying the operation of this primary respiratory chain in isolation. ebi.ac.uk

The inhibitory effect of this compound on AOX has been instrumental in studying the respiration of various fungi and parasites. wikipedia.orgmdpi.com A notable example is its application in research on Trypanosoma brucei, the parasite responsible for African Sleeping Sickness. wikipedia.orgebi.ac.uk The bloodstream form of T. brucei relies exclusively on the AOX pathway for mitochondrial electron transport. wikipedia.orgebi.ac.uk Consequently, this compound can completely shut down the oxygen consumption of this organism. wikipedia.orgebi.ac.uk This unique dependence makes the trypanosome alternative oxidase (TAO) a promising drug target. cambridge.orgresearchgate.net Studies have shown that SHA has a moderate in vitro activity against T. brucei. cambridge.org In fungi such as Candida species, the presence and activity of AOX can influence their susceptibility to certain antifungal agents, and SHA is used to investigate these respiratory adaptations.

In agricultural science, this compound is frequently used in in vitro assays to determine the sensitivity of pathogenic fungi to quinone outside inhibitor (QoI) fungicides, such as azoxystrobin (B1666510) and pyraclostrobin. mdpi.comthaiscience.info These fungicides act by blocking the cytochrome bc1 complex (Complex III) in the mitochondrial respiration chain. mdpi.com However, some fungi can circumvent this inhibition by utilizing the alternative oxidase pathway. researchgate.netmdpi.com By incorporating this compound into the culture media, researchers can inhibit the AOX pathway, thereby obtaining a more accurate assessment of the intrinsic efficacy of the QoI fungicide against the target pathogen. mdpi.comthaiscience.info This is crucial for monitoring the development of fungicide resistance in fungal populations. thaiscience.info The synergistic effect of SHA with QoI fungicides has been demonstrated, where a synergy factor greater than 1 indicates enhanced inhibition of fungal respiration. ishs.org

Data Tables

Table 1: EC50 Values of this compound (SHAM) against Mycelial Growth of Ustilaginoidea virens

| Medium | Average EC50 (μg/mL) |

|---|---|

| Potato Sucrose Agar (PSA) | 27.41 |

| Minimal Medium (MM) | 12.75 |

Data sourced from a 2022 study on the toxicity of SHAM. mdpi.com

Table 2: Investigated Fungal Pathogens and QoI Fungicides

| Fungicide | Pathogen(s) |

|---|---|

| Azoxystrobin (AZ) | Phytophthora palmivora, Colletotrichum spp. |

| Trifloxystrobin (TF) | Phytophthora palmivora, Colletotrichum spp. |

| Pyraclostrobin (PR) | Phytophthora palmivora, Colletotrichum spp. |

Based on a 2024 study on the synergistic effect of SHAM with QoI fungicides on fruit rot pathogens. ishs.org

Peroxidase Enzyme Inhibitionmdpi.comrcsb.orgmdpi.comdrugbank.com

This compound is a recognized inhibitor of peroxidase enzymes. mdpi.comresearchgate.net Its interactions have been studied in several members of the mammalian heme peroxidase family, including myeloperoxidase, lactoperoxidase, and intestinal peroxidase.

This compound effectively modulates the activity of myeloperoxidase (MPO), a heme protein primarily found in neutrophils. mdpi.comumich.edu It binds to the resting state of MPO and inhibits the binding of other ligands to the heme iron. nih.govebi.ac.uk This interaction is influenced by an ionizable group on the enzyme with a pKa of 4; binding is favored when this group is not protonated. nih.govebi.ac.uk Studies have shown that SHA inhibits the peroxidative activity of purified MPO and the chemiluminescence generated by cell-free MPO/H2O2 systems. nih.govnih.gov

The binding of this compound to myeloperoxidase is considerably strong, with an equilibrium dissociation constant (Kd) for the SHA-MPO complex of approximately 2 x 10⁻⁶ M. nih.govebi.ac.uk The concentration required for complete inhibition of MPO activity is in the range of 30-50 µM, with IC₅₀ values reported to be between 3-5 µM. nih.govnih.gov This makes it a more potent inhibitor than the non-specific inhibitor sodium azide (B81097) (NaN₃). nih.govnih.gov Mechanistically, it has been suggested that SHA may compete for the H₂O₂-binding site on the enzyme, as it was found to prevent the formation of MPO Compound II, but only at low concentrations of hydrogen peroxide. nih.govnih.gov

| Parameter | Value | Enzyme | Reference |

| Equilibrium Dissociation Constant (Kd) | ~2 x 10⁻⁶ M | Myeloperoxidase | nih.govebi.ac.uk |

| Association Rate Constant (kon) | 7.4 x 10⁶ M⁻¹s⁻¹ | Myeloperoxidase | nih.govebi.ac.uk |

| IC₅₀ | 3 - 5 µM | Myeloperoxidase | nih.govnih.gov |

| Concentration for Complete Inhibition | 30 - 50 µM | Myeloperoxidase | nih.govnih.gov |

A key function of MPO that is inhibited by this compound is the oxidation of substrates like guaiacol. nih.govebi.ac.uk SHA serves as a donor to the higher oxidation states of MPO, which effectively inhibits the oxidation of guaiacol. nih.govebi.ac.uknih.gov

Structural and mechanistic studies conclude that this compound binds within the distal heme cavity of peroxidases. nih.govebi.ac.uk This places it in direct interaction with the heme ligand binding site. nih.govebi.ac.uk In mammalian heme peroxidases, it is believed that the aromatic ring of SHA binds to a hydrophobic pocket at the entrance of the distal heme cavity. researchgate.net

The inhibitory action of this compound extends to other mammalian peroxidases, including intestinal peroxidase and lactoperoxidase (LPO). nih.govebi.ac.uke-century.us The binding of SHA to these peroxidases is reported to be approximately three orders of magnitude stronger than that of benzohydroxamic acid. nih.govebi.ac.uk

Structural studies of bovine lactoperoxidase in complex with SHA reveal that it binds at the substrate-binding site on the distal side of the heme. researchgate.netrcsb.orgtandfonline.com Unlike some substrates, the binding of SHA displaces a conserved water molecule (W-1) via the hydroxyl group of its hydroxamic acid moiety. researchgate.netrcsb.orgtandfonline.com The hydroxyl group of the bound SHA interacts directly with the heme iron and also forms hydrogen bonds with key amino acid residues, His-109 and Gln-105. researchgate.netrcsb.org The aromatic plane of SHA is oriented nearly parallel to the heme plane, which is characteristic of inhibitor binding. researchgate.netrcsb.org

Ribonucleotide Reductase Inhibitionjournalagent.com

The hydroxamic acid functional group (-CONHOH) is a critical pharmacophore found in inhibitors of ribonucleotide reductase (RNR). journalagent.com This enzyme is crucial for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, making it a target for anticancer agents. journalagent.com

The hydroxamic acid moiety is the essential pharmacophore in hydroxyurea, a clinically used inhibitor of ribonucleotide reductase and an anticancer drug. journalagent.com A number of hydroxamic acid analogues have been shown to inhibit DNA synthesis by inactivating RNR. journalagent.com Following this line of reasoning, the anticancer properties of aromatic hydroxamic acids, including this compound, have been investigated. journalagent.com While the hydroxamic acid function is considered essential for this activity, the specific acyl group influences the potency. naun.org

Research into an estradiol-salicylhydroxamic acid hybrid molecule showed it exerted moderate anticancer activity against several human cancer cell lines (Colo205, Colo320, MCF-7), whereas this compound alone was found to be inactive in the same cells. nih.gov This suggests that while the pharmacophore is important, molecular context and conjugation can be critical for biological activity. Public and private funding programs continue to support research into the anticancer properties of compounds like this compound. marksparksolutions.com

Other Enzyme Targets and Inhibitory Actions

This compound's inhibitory profile is not limited to peroxidases and ribonucleotide reductase. It has been shown to inhibit a variety of other enzymes from different classes:

Urease : SHA is a potent inhibitor of the urease enzyme in various bacteria and plants. mdpi.comebi.ac.ukwikipedia.org

Alternative Oxidase (AOX) : In the mitochondrial electron transport chain of some plants, fungi, and protists, SHA acts as an inhibitor of the alternative oxidase enzyme. wikipedia.orgheraldopenaccess.usacs.org This action is particularly notable in Trypanosoma brucei, the parasite causing African Sleeping Sickness, where AOX is the exclusive electron transport pathway, meaning SHA can completely halt its oxygen consumption. wikipedia.orgheraldopenaccess.us

Cyclooxygenase (COX) : SHA has been reported as a strong inhibitor of cyclooxygenase. mdpi.comresearchgate.netresearchgate.net

Lipoxygenase : Studies on potato tubers indicated that SHA can act as a reversible inhibitor of lipoxygenase, delaying the hypersensitive resistance response elicited by arachidonic acid. nih.gov

Tyrosinase : SHA effectively inhibits the rate of DL-DOPA oxidation by mushroom tyrosinase in a reversible and competitive manner. researchgate.net

Other Enzymes : SHA has also been shown to suppress the activity of other fungal enzymes such as laccase and esterase. mdpi.com In one study, metal complexes of SHA showed better inhibition towards α-glucosidase than the standard drug acarbose. utm.my

Inhibition of Alpha-Amylase Production in Plant Systems

This compound has been shown to interfere with starch mobilization in certain plant systems by affecting the production of α-amylase. In studies using de-embryonated endosperm segments of Avena fatua (wild oat), SHAM was found to strongly inhibit the gibberellic acid (GA₃)-induced release of reducing sugars. oup.comoup.com This effect is not due to a direct inhibition of the α-amylase enzyme's activity itself. oup.com Instead, SHAM inhibits the synthesis and production of the enzyme. oup.comoup.com

Research demonstrated that at a concentration of 4 mM, SHAM inhibited the GA₃-induced sugar release by 66–79%. oup.com Furthermore, extracts from endosperm segments that were incubated with increasing concentrations of SHAM showed progressively lower α-amylase activity, indicating a dose-dependent inhibition of enzyme production. oup.com

Table 1: Effect of this compound (SHAM) on α-Amylase Production in Avena fatua

| SHAM Concentration (mM) | Inhibition of α-Amylase Activity (%) | Reference |

|---|---|---|

| 2 | 30 | oup.com |

| 5 | 53 | oup.com |

| 10 | 71 | oup.com |

Selective Inhibition of Catechol Oxidases and Tyrosinase Activity

This compound is recognized as a potent and selective inhibitor of type-3 copper proteins, specifically catechol oxidases and tyrosinases. core.ac.ukvtt.finih.gov Its inhibitory action on mushroom tyrosinase has been characterized as reversible and competitive with respect to the reducing substrate. nih.gov

A key aspect of SHAM's utility in enzymatic studies is its selectivity. It effectively inhibits catechol oxidase and tyrosinase activity while having minimal to no effect on laccases, another group of copper-containing enzymes. core.ac.ukresearchgate.net This property allows researchers to differentiate between the activities of these enzymes in various extracts. oup.com For example, SHAM has been shown to inhibit the catechol oxidase from Agaricus bisporus at low concentrations (7 mM) while not affecting laccase activity under similar conditions. asm.org

Modulation of Lipoxygenase (LOX) Activity in Plant Stress Responses

This compound acts as an inhibitor of lipoxygenase (LOX), a crucial enzyme in the biosynthetic pathway of jasmonic acid (JA), a plant hormone central to stress responses. maxapress.com By inhibiting LOX, SHAM serves as a valuable chemical tool to investigate the role of the LOX pathway in plant physiology, particularly in response to biotic and abiotic stress. maxapress.comnih.gov

For instance, treatment with SHAM has been shown to downregulate the gene expression of lipoxygenase in tobacco. frontiersin.org In studies on durum wheat, the enzyme TdLOX2, when overexpressed in E. coli, exhibited a 76% reduction in activity in the presence of this compound. nih.gov The involvement of LOX in plant stress is well-established, with its activity increasing under conditions like drought and high salinity. nih.govunibas.it The use of SHAM helps to confirm the specific contributions of the LOX pathway to these stress tolerance mechanisms. nih.gov

Carbonic Anhydrase Inhibition in Multi-Targeted Therapies

While this compound is primarily known as a urease inhibitor, it plays a significant role in the development of multi-targeted therapeutic strategies that involve carbonic anhydrase (CA) inhibitors. researchgate.netnih.gov This is particularly relevant in combating pathogens like Helicobacter pylori, which relies on both urease and carbonic anhydrase to survive the acidic environment of the stomach. nih.gov

Research has explored combining SHAM with CA inhibitors, such as carvacrol, and traditional antibiotics. researchgate.netnih.gov The strategy posits that simultaneously targeting two essential enzymes of a pathogen can lead to more effective treatment outcomes. researchgate.netdntb.gov.ua Therefore, although not a direct inhibitor of carbonic anhydrase itself, this compound is a critical component in combination therapies designed to disrupt the function of this enzyme alongside urease. researchgate.netnih.gov

Effects on Esterase, Putative Melanogenesis Enzymes, and Laccase

This compound demonstrates inhibitory effects against a variety of fungal enzymes. mdpi.comthaiscience.info Studies have reported its ability to suppress the activity of esterase, peroxidase (POD), putative melanogenesis enzymes, and laccase. mdpi.comapsnet.orgmdpi.com

In the fungus Ustilaginoidea virens, which causes rice false smut, SHAM at a concentration of 30 μg/mL was shown to significantly inhibit esterase activity. mdpi.com Similarly, in studies on Sclerotinia sclerotiorum and Botrytis cinerea, SHAM inhibited esterase and peroxidase activity, respectively. apsnet.org

The effect of SHAM on laccase appears to be more complex and potentially dependent on the organism and conditions. While some studies list laccase as an enzyme inhibited by SHAM mdpi.comthaiscience.infoapsnet.org, other research indicates that it is a poor inhibitor of laccase and can be used to distinguish laccase activity from that of tyrosinase and catechol oxidase. core.ac.ukresearchgate.netoup.com One study noted that significant inhibition of fungal and bacterial laccases was only observed at high concentrations of SHAM (80 mM). asm.org

Table 2: Inhibitory Effects of this compound (SHAM) on Various Fungal Enzymes

| Enzyme | Organism | SHAM Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Esterase | Ustilaginoidea virens | 30 µg/mL | Significant inhibition | mdpi.com |

| Esterase | Sclerotinia sclerotiorum | 20 µg/mL | Significant inhibition | apsnet.org |

| Peroxidase (POD) | Botrytis cinerea | 80 µg/mL | Inhibition | apsnet.org |

| Laccase | Fungal/Bacterial | 80 mM | Inhibition observed at high concentration | asm.org |

Inhibition of Cyclooxygenase

The this compound scaffold has proven to be a versatile base for developing inhibitors of cyclooxygenase (COX), a key enzyme in the prostaglandin (B15479496) synthesis pathway. nih.govmdpi.com Derivatives of this compound have been synthesized and shown to be effective inhibitors of both COX-1 and COX-2 isoforms. researchgate.net

O-Acetylthis compound (O-ASHA) functions as an irreversible, non-selective inhibitor of COX-1 and COX-2. caymanchem.combiomol.com Its mechanism is analogous to that of aspirin (B1665792), involving the acetylation of a critical serine residue within the enzyme's active site. nih.gov

Further chemical modifications have led to even more potent inhibitors. Triacetylthis compound (TriAcSHA), for example, demonstrated greater efficacy in inactivating both COX-1 and COX-2 compared to both aspirin and O-ASHA. nih.govresearchgate.net

Table 3: Comparative Inhibition of COX-1 by this compound Derivatives and Aspirin

| Inhibitor | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|

| Triacetylthis compound (TriAcSHA) | 18 | After 5 min preincubation with COX-1 | nih.govresearchgate.net |

| Acetylsalicylic acid (Aspirin) | 60 | After 5 min preincubation with COX-1 | nih.govresearchgate.net |

Biological Activities and Therapeutic Potential Investigations

Antimicrobial Efficacy and Underlying Mechanisms

Salicylhydroxamic acid (SHAM) has demonstrated a broad spectrum of antimicrobial activities, which are primarily attributed to its ability to inhibit metalloenzymes in various pathogens. A key mechanism of action is the inhibition of the alternative oxidase (AOX) pathway in the mitochondrial electron transport chain of certain fungi, protists, and plants. By blocking this pathway, SHAM disrupts cellular respiration and energy production, leading to the inhibition of growth and, in some cases, cell death. Another significant mechanism is the potent and irreversible inhibition of the urease enzyme in numerous bacteria, which is crucial for their nitrogen metabolism and survival in certain host environments.

Antibacterial Activity

This compound has been investigated for its efficacy against a range of pathogenic bacteria, with its primary mechanism of action being the inhibition of urease.

Staphylococcus aureus : Salicylic (B10762653) acid, a related compound, has been shown to promote biofilm formation in Staphylococcus aureus. This effect is linked to the moderate iron-chelating ability of salicylic acid, which induces biofilm formation in a PIA (polysaccharide intercellular adhesin) dependent manner and affects various metabolic and regulatory pathways.

Escherichia coli : Studies on cyclic hydroxamic acids have demonstrated antibacterial effects against E. coli.

Klebsiella pneumoniae : While direct studies on the antibacterial activity of this compound against Klebsiella pneumoniae are limited, research on related compounds provides some insights. Sodium salicylate (B1505791) has been observed to increase the minimum inhibitory concentration (MIC) of several antibiotics against K. pneumoniae, suggesting an interaction with bacterial resistance mechanisms. However, cyclic hydroxamic acids have been reported to exhibit maximal antibacterial effects against K. pneumoniae 10031 nih.gov.

Salmonella typhi : There is limited direct evidence from the search results on the specific activity of this compound against Salmonella typhi. However, the broader class of salicylates has been studied in the context of Salmonella enterica serovar Typhimurium, where it was found to reduce the antimicrobial activity of ciprofloxacin against extracellular bacteria nih.gov. This is attributed to the induction of the AcrAB efflux pump mediated by MarA nih.gov.

Helicobacter pylori : this compound has been identified as an inhibitor of urease, an enzyme essential for the survival of Helicobacter pylori in the acidic environment of the stomach. Recent research has also demonstrated the bactericidal activity of new bismuth(III) hydroxamate complexes derived from this compound against H. pylori. The compound itself has shown antibacterial activity against H. pylori with a Minimum Inhibitory Concentration (MIC) value greater than 25 µM.

Table 1: Antibacterial Spectrum of this compound and Related Compounds

| Bacterium | Compound | Activity/Mechanism |

|---|---|---|

| Staphylococcus aureus | Salicylic acid | Promotes biofilm formation |

| Escherichia coli | Cyclic hydroxamic acids | Antibacterial effects |

| Klebsiella pneumoniae | Cyclic hydroxamic acids | Maximal antibacterial effects nih.gov |

| Salmonella typhi | Salicylates | Reduces susceptibility to ciprofloxacin nih.gov |

Antifungal Activity

The antifungal properties of this compound are largely linked to its inhibition of the alternative oxidase (AOX) pathway, a component of the mitochondrial respiratory chain in some fungi that is absent in mammals.

Candida spp. : this compound has been shown to significantly inhibit the growth of various Candida species. Although it inhibits the rate of oxygen uptake in some species like C. dubliniensis, C. krusei, and C. tropicalis, this inhibition of AOX is not believed to be the primary cause of its substantial growth-inhibiting effects. This suggests that while this compound has potential in treating Candida infections, its mechanism of action may be more complex than just AOX inhibition.

Aspergillus niger : In the filamentous fungus Aspergillus niger, two metabolic pathways for salicylic acid have been proposed. One pathway involves the conversion of salicylic acid to catechol by a salicylate hydroxylase. This degradation pathway is important for the fungus's metabolism.

Table 2: Antifungal Activity of this compound

| Fungus | Effect |

|---|---|

| Candida spp. | Significant growth inhibition |

Antituberculous Activity and Derivatives

This compound and its derivatives have been a subject of interest in the search for new antitubercular agents.

This compound itself has demonstrated antitubercular activity both in vivo and in vitro nih.gov. Early research highlighted its potential as an antitubercular agent praiseworthyprize.org. More recent studies on salicylic acid derivatives have shown promising antitubercular activities nih.gov. These derivatives are thought to act by disrupting the intrabacterial pH homeostasis of Mycobacterium tuberculosis nih.gov.

A significant amount of research has focused on salicylanilides, which are derivatives of salicylic acid. These compounds have shown activity against M. tuberculosis, although cytotoxicity in mammalian cells is a common issue. The structure-activity relationship of salicylanilides indicates that a free phenolic hydroxyl group on the salicylic acid moiety is crucial for their activity.

Table 3: Antitubercular Activity Profile

| Compound/Derivative | Activity | Mechanism of Action (Derivatives) |

|---|---|---|

| This compound | Antitubercular activity in vivo and in vitro nih.gov | Not specified |

| Salicylic acid derivatives | Promising antitubercular activities nih.gov | Disruption of intrabacterial pH homeostasis nih.gov |

Antiviral Interference Mechanisms

Research into the antiviral properties of this compound has revealed its ability to interfere with viral replication processes.

Tobacco Mosaic Virus (TMV) : Salicylic acid is known to induce resistance to various plant pathogens, including viruses. Pre-treatment of tobacco tissue with salicylic acid has been shown to reduce the levels of viral RNAs and coat protein of the Tobacco Mosaic Virus, suggesting an interference with TMV replication. This compound acts as an antagonist to this salicylic acid-induced resistance, indicating that it interferes with a specific signal transduction pathway involved in the plant's defense against the virus. This pathway is sensitive to SHAM and is distinct from the pathways that confer resistance to bacteria and fungi.

Trypanocidal Effects and Potential for Drug Development

This compound has been identified as a trypanocidal agent, with its primary target being the alternative oxidase (TAO) in Trypanosoma brucei, the parasite responsible for African Sleeping Sickness.

Trypanosoma brucei : The alternative oxidase pathway is the exclusive electron transport pathway in the bloodstream form of T. brucei. By inhibiting this enzyme, this compound completely shuts down the oxygen consumption of the parasite. In vitro studies have shown that a concentration of 15 µM SHAM is required for half-maximal inhibition of oxygen uptake by trypanosomes, while 100 µM results in over 90% inhibition. The combination of this compound with glycerol has a trypanocidal effect in infected rats. This is because the inhibition of glycerol-3-phosphate oxidase by SHAM, coupled with the prevention of the reversal of the glycerol kinase reaction by glycerol, selectively targets the parasite's glycolysis. However, the therapeutic efficacy of this combination has been found to be low in practical clinical use. Despite this, the validation of TAO as a drug target has spurred further research into more potent inhibitors.

Table 4: Trypanocidal Activity of this compound against Trypanosoma brucei

| Parameter | Value |

|---|---|

| Target Enzyme | Trypanosome Alternative Oxidase (TAO) |

| In vitro half-maximal inhibition of O2 uptake | 15 µM |

| In vitro >90% inhibition of O2 uptake | 100 µM |

Anticancer and Antitumor Research

The therapeutic potential of hydroxamic acids, including this compound, has been explored in the context of cancer treatment. The primary mechanism of interest for this class of compounds is the inhibition of histone deacetylase (HDAC) enzymes. Aberrant histone acetylation is linked to various cancers, and HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells nih.gov.

While much of the research has focused on derivatives such as Suberoylanilide Hydroxamic Acid (SAHA), there is evidence suggesting the potential of this compound and its metal complexes in this area. For instance, iron(III), copper(II), nickel(II), and zinc(II) complexes of this compound have been developed and studied for their potential interactions with biological targets nih.gov.

Salicylanilides, derivatives of salicylic acid, have also been investigated for their anticancer properties. These compounds are thought to induce cytotoxic or cytostatic effects through mechanisms such as the uncoupling of mitochondrial oxidative phosphorylation and the inhibition of various signaling pathways in cancer cells nih.gov. Although direct and extensive research on the standalone anticancer and antitumor activity of this compound is not as prevalent as for its derivatives, the foundational understanding of hydroxamic acids as HDAC inhibitors provides a strong rationale for its investigation as a potential anticancer agent.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Bismuth(III) hydroxamate |

| Sodium salicylate |

| Catechol |

| Salicylanilide (B1680751) |

| Suberoylanilide Hydroxamic Acid |

Modulation of Physiological Processes in Plants

This compound is also known to influence various physiological processes in plants, from seed germination to stress responses.

In cereal seeds, the germination process relies on the mobilization of stored starch in the endosperm, a process largely regulated by gibberellic acid (GA). nih.govscielo.br Research on wild oat (Avena fatua L.) seeds has shown that this compound (referred to as SHAM in the study) significantly inhibits the GA-induced release of reducing sugars from the endosperm. oup.comoup.com This inhibition is not due to a direct effect on the activity of α-amylase, the primary enzyme responsible for starch breakdown. oup.comoup.com Instead, SHAM inhibits the production of α-amylase itself. oup.comoup.com

| SHAM Concentration (mM) | Inhibition of α-amylase activity (%) |

|---|---|

| 2 | 30 |

| 5 | 53 |

| 10 | 71 |

Salicylic acid, the parent compound of this compound, is a well-established plant hormone that plays a critical role in mediating responses to both biotic and abiotic stresses, including oxidative stress. doi.orgmdpi.comtechscience.comabrinternationaljournal.orgfrontiersin.orgresearchgate.netwesleyan.edu It acts as a signaling molecule that can modulate the plant's defense mechanisms. doi.org Salicylic acid is known to interact with other plant hormone signaling pathways, including those of jasmonic acid and abscisic acid, to fine-tune the plant's response to environmental challenges. doi.orgnih.gov For instance, salicylic acid can counteract the effects of jasmonic acid-induced stress signaling. doi.org While the direct effects of this compound on these complex signaling networks are less characterized than those of salicylic acid, its structural similarity suggests it may also play a role in modulating these pathways and influencing a plant's ability to tolerate oxidative stress.

Effects on Potato Tuber Formation

This compound (SHAM) has been investigated for its role in the complex process of potato tuber formation. Research indicates that SHAM acts as an inhibitor of tuberization, primarily through its function as a lipoxygenase (LOX) inhibitor. Lipoxygenase is a key enzyme in the biosynthesis of jasmonic acid (JA) and its analogue tuberonic acid (TA), which are known promoters of tuber formation in potatoes nih.gov.

In one study, the natural compound theobroxide was shown to induce potato tuber formation by increasing the endogenous levels of JA and TA, as well as enhancing LOX activity. However, the application of this compound inhibited this inductive effect of theobroxide, leading to a reduction in tuber formation. This suggests that the inhibitory action of SHAM on tuberization is linked to its ability to block the synthesis of jasmonic acid and tuberonic acid nih.gov.

Further research has explored the hypothesis that the induction of sesquiterpene accumulation and browning in potato tubers by arachidonic acid is mediated by a lipoxygenase metabolite. The use of SHAM as a lipoxygenase inhibitor delayed the response to arachidonic acid, supporting the role of lipoxygenase in this process. However, it was also noted that SHAM's effectiveness could be influenced by buffering conditions and that it also inhibited responses to poly-l-lysine, which is not a lipoxygenase substrate, suggesting other potential effects in potato tissue rdworldonline.commdpi.com.

| Compound/Treatment | Observed Effect on Tuberization | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Theobroxide | Induction of tuber formation | Increases endogenous levels of Jasmonic Acid (JA) and Tuberonic Acid (TA); enhances Lipoxygenase (LOX) activity | nih.gov |

| This compound (SHAM) | Inhibition of theobroxide-induced tuber formation | Inhibits JA and TA synthesis by inhibiting LOX activity | nih.gov |

| Arachidonic Acid (AA) | Induction of sesquiterpene accumulation and browning | Mediated by a lipoxygenase metabolite | rdworldonline.commdpi.com |

| This compound (SHAM) + Arachidonic Acid (AA) | Delayed response to AA | Reversible inhibition of lipoxygenase | mdpi.com |

Other Biological Activities

Hypoglycemic and Phospholipid Lowering Actions

Salicylates, the class of compounds to which this compound belongs, have been recognized for their potential to lower blood glucose levels and influence lipid profiles. While specific studies focusing solely on this compound are limited, the general mechanisms of salicylates provide insight into its potential hypoglycemic and phospholipid-lowering actions.

Salicylates have been shown to lower blood sugar and enhance glucose-stimulated insulin secretion in both normal and diabetic subjects. The hypoglycemic effect is thought to be mediated by enhanced insulin secretion, potentially through the inhibition of prostaglandin (B15479496) synthesis nih.gov. Additionally, salicylates may reduce obesity-dependent chronic inflammation, which is a contributing factor to insulin resistance in type 2 diabetes plos.org. Clinical studies using salsalate, a prodrug of salicylate, have demonstrated a decrease in fasting blood glucose and fasting non-esterified fatty acids in patients with type 2 diabetes plos.orgresearchgate.net.

Regarding lipid metabolism, salicylates have been reported to lower free fatty acids, triglycerides, and cholesterol nih.gov. The mechanism for these effects may involve the activation of AMP-activated protein kinase (AMPK), which in turn promotes fatty acid oxidation and suppresses lipid synthesis plos.org.

| Metabolic Parameter | Effect of Salicylates | Potential Mechanism | Reference |

|---|---|---|---|

| Blood Glucose | Lowering | Enhanced insulin secretion, inhibition of prostaglandin synthesis, reduction of chronic inflammation | nih.govplos.org |

| Free Fatty Acids | Lowering | Activation of AMP-activated protein kinase (AMPK) | nih.govplos.org |

| Triglycerides | Lowering | Activation of AMP-activated protein kinase (AMPK) | nih.govplos.org |

| Cholesterol | Lowering | - | nih.gov |

Prevention of Calcium Oxalate Stone Formation

The role of hydroxamic acid derivatives in the prevention of urinary stones has been primarily investigated in the context of infection-induced stones, which are typically composed of struvite and apatite. This is due to their ability to inhibit the enzyme urease, which is produced by certain bacteria and contributes to the formation of these types of stones.

One in vitro study compared the effects of three hydroxamic acid derivatives—acetohydroxamic acid, this compound, and gentisohydroxamic acid—on urease-induced crystalluria. The findings indicated that acetohydroxamic acid was more effective than this compound in inhibiting the urease enzymatic reaction and retarding the formation of struvite and apatite. The study also noted that salicyl and gentiso derivatives favored the formation of brushite in addition to struvite and apatite nih.gov.

Research on the prevention of calcium oxalate stones, the most common type of kidney stone, has largely focused on other compounds. For instance, salicylic acid derivatives have been shown to inhibit oxalate production in hepatocytes in the context of primary hyperoxaluria, a genetic disorder leading to excessive oxalate production nih.gov. However, there is a lack of direct scientific evidence to support a significant role for this compound in the prevention of calcium oxalate stone formation in the urinary tract.

Analgesic, Antipyretic, and Anti-inflammatory Effects via Metabolites

This compound, when administered orally, is metabolized to salicylamide (B354443). Salicylamide is a non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic (pain-relieving), antipyretic (fever-reducing), and anti-inflammatory properties nih.gov.

The primary mechanism of action for salicylamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are lipid compounds that play a crucial role in mediating inflammation, pain, and fever nih.gov. By inhibiting COX enzymes, salicylamide reduces the production of these prostaglandins, leading to a decrease in inflammation, pain, and fever nih.gov.

The analgesic effects of salicylamide are attributed to its ability to inhibit the synthesis of prostaglandins that sensitize pain receptors. Its antipyretic action is due to the inhibition of prostaglandin synthesis in the hypothalamus, the part of the brain that regulates body temperature nih.gov. The anti-inflammatory effects are beneficial in conditions characterized by inflammation, as the reduction in pro-inflammatory prostaglandins helps to decrease swelling, redness, and pain nih.gov. It is important to note that while salicylamide has analgesic and antipyretic effects, some sources suggest its anti-inflammatory properties are not as significant as those of other salicylates like aspirin (B1665792) nih.gov.

| Pharmacological Action | Mechanism | Reference |

|---|---|---|

| Analgesic (Pain Relief) | Inhibition of prostaglandin synthesis, which sensitizes pain receptors. | nih.gov |

| Antipyretic (Fever Reduction) | Inhibition of prostaglandin synthesis in the hypothalamus. | nih.gov |

| Anti-inflammatory | Inhibition of the production of pro-inflammatory prostaglandins. | nih.gov |

Potential as Chelating Agents for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The accumulation of metal ions, such as aluminum, in the brain has been implicated in the pathology of neurodegenerative diseases like Alzheimer's disease. This has led to research into the potential of metal chelators as a therapeutic approach. Metal chelation therapy aims to bind to and facilitate the removal of excess metal ions, potentially reducing their toxic effects nih.gov.

This compound has been identified as a potential chelating agent for aluminum. A first-principles study investigating various potential chelators found that this compound forms a strong and stable bond with aluminum. This suggests its potential to be an effective chelator for this metal.

Furthermore, derivatives of salicylamide, the metabolite of this compound, have been designed and evaluated as multifunctional agents for the treatment of Alzheimer's disease. These derivatives have shown the ability to chelate biometals, in addition to exhibiting other beneficial properties such as antioxidant and anti-neuroinflammatory activities. The hydroxamic acid functionality is known to form a bidentate chelate with metal ions, which is a key feature in the inhibition of metalloenzymes that may be involved in neurodegenerative processes.

| Compound | Potential Therapeutic Role | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Chelating agent for aluminum | Forms a strong and stable bond with aluminum ions. | |

| Salicylamide Derivatives | Multifunctional agents for Alzheimer's disease | Biometal chelation, antioxidant activity, anti-neuroinflammatory effects. |

Advanced Mechanistic Elucidations and Signal Transduction Pathways

Molecular Interactions and Binding Dynamics

The biological efficacy of Salicylhydroxamic acid is fundamentally linked to its molecular structure, which facilitates specific interactions with biomolecules. These interactions are governed by precise biophysical principles, including hydrogen bonding and the kinetics of complex formation.